Flutianil-d4
Description
Properties
Molecular Formula |
C₁₉H₁₀D₄F₄N₂OS₂ |
|---|---|
Molecular Weight |
430.48 |
Synonyms |
OK 5203-d4; V 10118-d4; (2Z)-2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]-2-[3-(2-methoxyphenyl)-2-thiazolidinylidene]acetonitrile-d4 |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Derivatization of Flutianil D4
General Synthetic Routes to Flutianil (B1673491) and its Analogues
Flutianil was developed from a lead compound, (Z)-2-(3-phenylthiazolidin-2-ylidene)-2-(phenylthio)acetonitrile, through systematic structural modification to optimize its fungicidal activity, particularly against powdery mildew. nih.govresearchgate.net The synthesis of Flutianil and its derivatives generally follows a common procedure. nih.gov
The synthesis of Flutianil, specifically (2Z)-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfanyl}[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile, serves as a representative example of the general synthetic route. nih.gov The process involves the reaction of 2-methoxyphenylisothiocyanate and 2-fluoro-5-(trifluoromethyl)phenylthioacetonitrile. nih.gov These starting materials are dissolved in a solvent like dimethylformamide (DMF) and reacted with a strong base, such as sodium hydride, at a reduced temperature. nih.gov Following this initial reaction, the thiazolidine (B150603) ring is formed by the addition of 1,2-dibromoethane. nih.gov The final product is then isolated through precipitation and filtration. nih.gov This multi-step process allows for the creation of various analogues by modifying the substituent groups on the phenyl rings. nih.govresearchgate.net
Strategies for Deuterium (B1214612) Incorporation in Flutianil Structure
The introduction of deuterium into a molecule like Flutianil to create Flutianil-d4 is a critical step that leverages the kinetic isotope effect, where the heavier C-D bond can alter metabolic pathways. nih.gov The synthesis of deuterated isotopologues is often more cost-effective via hydrogen-deuterium exchange (HDX) reactions than through de novo synthesis requiring expensive labeled starting materials. mdpi.comnih.gov
Selective deuteration allows for the precise placement of deuterium atoms within a molecule. For a compound like Flutianil, which contains two aromatic rings, several modern techniques are applicable for site-selective labeling. These methods are crucial for producing standards with well-defined isotopic substitution. iupac.org
Metal-Catalyzed H/D Exchange: Transition metal catalysis is a common strategy for hydrogen isotope exchange (HIE). researchgate.net For instance, manganese-catalyzed ortho-selective deuteration of aromatic amidines has been developed using D₂O as the deuterium source. chemistryviews.org This method achieves high regioselectivity and yields. chemistryviews.org Similarly, palladium-catalyzed methods have been shown to be effective for the polydeuteration of a wide range of (hetero)aromatic compounds. researchgate.net A heterogeneous iron catalyst derived from biomass has also been reported for the practical and selective deuteration of arenes and heteroarenes using D₂O. nih.gov Such methods could be adapted to deuterate specific positions on the phenyl rings of Flutianil precursors.
Photo-Excited Deuteration: A metal-free approach for aromatic HIE utilizes photoexcitation in a deuterated solvent like deuterated hexafluoroisopropanol (HFIP-d₁). researchgate.netnih.gov This technique leverages the enhanced basicity of excited-state aromatic compounds to achieve selective deuteration at positions that are often difficult to access with other methods. nih.gov It is a practical protocol that can be performed at room temperature. nih.gov
Deutero-decarboxylation: Another selective method is the deutero-decarboxylation of ortho-substituted benzoic and heteroaromatic α-carboxylic acids. rsc.org This protocol uses catalytic amounts of silver(I) salts in a DMSO/D₂O mixture to achieve monodeuteration with high yields and excellent deuterium incorporation. rsc.org This would involve synthesizing a carboxylic acid precursor to the desired deuterated Flutianil moiety.
Table 1: Comparison of Selective Deuteration Methods for Aromatic Rings
| Method | Catalyst/Reagent | Deuterium Source | Key Features | Potential Application for this compound |
|---|---|---|---|---|
| Metal-Catalyzed H/D Exchange | Mn(CO)₅Br or Palladium Complexes researchgate.netchemistryviews.org | D₂O or AcOH-d₄ researchgate.netchemistryviews.org | High regioselectivity (e.g., ortho-position), high yields, applicable to complex molecules. researchgate.netchemistryviews.org | Selective deuteration of the 2-methoxyphenyl or the 2-fluoro-5-(trifluoromethyl)phenyl ring precursors. |
| Photo-Excited Deuteration | Metal-free, requires photoexcitation nih.gov | Deuterated HFIP nih.gov | Selectivity is orthogonal to other methods, mild conditions, broad substrate scope. researchgate.netnih.gov | Labeling specific sites on the aromatic rings that may be inaccessible by other means. |
| Deutero-decarboxylation | Ag(I) salts rsc.org | D₂O rsc.org | Mild, highly selective for monodeuteration at the site of a carboxyl group. rsc.org | Introduction of a single deuterium atom at a specific position by first introducing a carboxylic acid group. |
The utility of a deuterated standard is highly dependent on its isotopic purity and stability. avantiresearch.com
Isotopic Purity: Isotopic purity refers to the amount of the internal standard that is fully labeled with the stable isotope. avantiresearch.com It is distinct from species abundance; for example, a D₄-labeled compound with 99% isotopic enrichment will contain a mixture of D₄, D₃, D₂, D₁, and D₀ species, with the D₄ species being the most abundant. isotope.com Low isotopic purity can compromise analytical results by creating isobaric interference, where the incompletely labeled standard has the same mass as the unlabeled analyte, thereby increasing the lower limit of quantitation (LLOQ). avantiresearch.com Typically, a high degree of isotopic enrichment (e.g., >98%) is desired. sigmaaldrich.com
Deuterium-Hydrogen Exchange: A significant concern during synthesis, purification, analysis, and storage is the potential for the incorporated deuterium atoms to exchange back to hydrogen (H-D exchange). mdpi.comacs.org This exchange can be catalyzed by acid or base and is more likely to occur at labile positions, such as carbons alpha to a carbonyl group or hydrogens on heteroatoms (-OH, -NH). mdpi.comsigmaaldrich.com For this compound, the deuterium atoms are typically placed on aromatic carbons, which form stable C-D bonds that are not prone to exchange under normal conditions. sigmaaldrich.com However, it is crucial to avoid harsh acidic or basic conditions during workup and storage to maintain the isotopic integrity of the standard. mdpi.com The stability of the label over the intended period of use should be validated to prevent reporting erroneous analytical results. sigmaaldrich.com
Characterization of this compound for Research Applications (excluding basic compound identification data)
Once synthesized, this compound must be rigorously characterized to confirm its structure and isotopic composition. This goes beyond simple identification and focuses on quantifying the success of the isotopic labeling.
A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful strategy to evaluate both the isotopic enrichment and the structural integrity of deuterium-labeled compounds. rsc.orgrsc.org
High-Resolution Mass Spectrometry (HR-MS): ESI-HR-MS is a rapid and highly sensitive method for determining isotopic purity. nih.gov The technique involves analyzing the relative abundances of the H/D isotopologue ions (D₀ to Dₙ). nih.gov By integrating the signals for each species in the isotopic cluster, the percentage of isotopic enrichment can be calculated accurately. rsc.orgrsc.org This method requires very little sample and avoids the use of deuterated solvents for the analysis itself. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis is essential for confirming the position of the deuterium labels and identifying any positional isomers that may have formed during synthesis. rsc.orgrsc.orgacs.org
¹H NMR: In ¹H NMR spectroscopy, the incorporation of deuterium at a specific site results in the disappearance or reduction of the corresponding proton signal. The integration of the remaining proton signals can provide a quantitative measure of deuteration at each site.
²H NMR (Deuterium NMR): For highly enriched compounds, Deuterium NMR is a valuable technique. sigmaaldrich.com It allows for the direct observation of the deuterium nuclei, providing a clean spectrum without signals from protons. sigmaaldrich.com The chemical shifts in the ²H NMR spectrum confirm the exact locations of the deuterium atoms, and the relative integration of the signals can be used to determine the deuterium distribution among the different labeled sites, thus confirming positional isomerism and enrichment levels. sigmaaldrich.comnih.gov
Table 2: Techniques for Characterization of this compound
| Technique | Information Provided | Advantages |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Determines overall isotopic enrichment by analyzing the relative abundance of isotopologues (d₀, d₁, d₂, d₃, d₄). rsc.orgnih.gov | High sensitivity, rapid analysis, low sample consumption. nih.gov |
| Proton NMR (¹H NMR) | Confirms deuteration sites by observing the disappearance of proton signals. Quantifies the degree of labeling by comparing signal integrations. lgcstandards.com | Widely available, provides clear evidence of H-to-D substitution. |
| Deuterium NMR (²H NMR) | Directly observes deuterium signals to confirm their exact positions. Quantifies enrichment at each labeled site and identifies positional isomers. sigmaaldrich.comnih.gov | Unambiguous confirmation of label position, useful for highly enriched compounds, clean spectrum. sigmaaldrich.com |
Advanced Analytical Methodologies Utilizing Flutianil D4
Sample Preparation and Extraction Techniques for Flutianil (B1673491) Analysis (e.g., QuEChERS method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of complex matrices, including fruits, vegetables, and soil. mdpi.comnih.gov Its popularity stems from its simplicity, high throughput, and reduced solvent consumption compared to traditional extraction methods. mdpi.comnih.gov The QuEChERS protocol is a two-step process that involves an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. nih.gov
In the context of Flutianil analysis, the QuEChERS method offers an efficient means of extracting the analyte from the sample matrix while minimizing co-extractives that could interfere with subsequent analysis. The general workflow of the QuEChERS method is outlined below:
Table 1: General Steps of the QuEChERS Method for Flutianil Analysis
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Homogenization | A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized to ensure uniformity. | To obtain a representative portion of the sample for analysis. |
| 2. Extraction and Partitioning | The homogenized sample is placed in a centrifuge tube, and an extraction solvent, typically acetonitrile (B52724), is added. nih.gov At this stage, an internal standard solution containing Flutianil-d4 would be introduced. Subsequently, a salt mixture, commonly containing magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) or sodium acetate, is added. researchgate.net The tube is then vigorously shaken. | Acetonitrile extracts the pesticides from the sample matrix. The addition of salts induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer. nih.gov |
| 3. Centrifugation | The sample tube is centrifuged to separate the acetonitrile layer, containing the analytes, from the solid matrix and aqueous layer. | To facilitate the collection of the analyte-rich extract. |
| 4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup | An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a d-SPE sorbent mixture. nih.gov The choice of sorbent depends on the matrix; common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; graphitized carbon black (GCB) to remove pigments and sterols; and C18 to remove non-polar interferences like fats. mdpi.com The tube is shaken and then centrifuged. | To remove interfering co-extractives from the sample extract, leading to a cleaner sample for instrumental analysis and reducing matrix effects. nih.gov |
| 5. Final Extract Preparation | The cleaned-up supernatant is collected and may be acidified to improve the stability of certain pesticides. The final extract is then ready for analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). | To prepare the sample for instrumental analysis. |
The integration of this compound at the beginning of the sample preparation process is critical. As a deuterated analog of Flutianil, it exhibits nearly identical chemical and physical properties to the parent compound. eurl-pesticides.eu This ensures that any loss of the target analyte during the extraction and cleanup steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, analysts can correct for variations in recovery and matrix effects, leading to more accurate and precise quantification. eurl-pesticides.eu
Applications of this compound in Multi-Residue Analytical Frameworks
Modern food safety and environmental monitoring programs often require the simultaneous analysis of a large number of pesticide residues in a single analytical run. These multi-residue analytical frameworks are designed for high efficiency and broad applicability. nih.gov The QuEChERS method is inherently well-suited for such applications due to its effectiveness in extracting a wide range of pesticides with varying chemical properties. nih.gov
The use of isotopically labeled internal standards like this compound is particularly advantageous in multi-residue methods. In complex matrices, co-eluting matrix components can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification. eurl-pesticides.eu Because this compound co-elutes with Flutianil and experiences the same matrix effects, its inclusion allows for reliable correction of these phenomena. eurl-pesticides.eu
Table 2: Role of this compound in Multi-Residue Analysis
| Feature | Application of this compound |
|---|---|
| Compensation for Matrix Effects | Corrects for signal suppression or enhancement caused by co-eluting matrix components, ensuring accurate quantification of Flutianil. eurl-pesticides.eu |
| Correction for Procedural Losses | Accounts for any loss of Flutianil during the multi-step sample preparation process, from extraction to cleanup. |
| Improved Method Robustness and Reproducibility | Enhances the reliability and consistency of the analytical method across different sample batches and matrices. |
| Accurate Quantification at Low Levels | Enables precise measurement of Flutianil residues at or near the maximum residue limits (MRLs) set by regulatory bodies. |
In a typical multi-residue analytical workflow, a suite of isotopically labeled internal standards corresponding to various target analytes would be used. This compound would be part of a mixture of such standards added to the sample at the initial extraction step. Following QuEChERS extraction and cleanup, the final extract is injected into an LC-MS/MS system. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Flutianil and this compound are monitored. The ratio of the peak area of Flutianil to that of this compound is then used to calculate the concentration of Flutianil in the original sample, referencing a calibration curve prepared with known concentrations of both the analyte and the internal standard.
The development and validation of such methods are guided by international standards, such as those provided by SANTE guidelines in the European Union, which emphasize the importance of accuracy, precision, and the proper use of internal standards for reliable pesticide residue analysis. nih.gov The application of this compound within these advanced analytical frameworks is a testament to the continuous efforts to enhance the quality and reliability of data in food safety and environmental science.
Environmental Dynamics and Biotransformation of Flutianil Traced or Modeled with Flutianil D4
Environmental Fate Processes of Flutianil (B1673491)
The behavior and persistence of Flutianil in the environment are governed by several key physical and chemical processes. These processes determine its distribution, longevity, and potential for transport across different environmental compartments. Isotope-labeled compounds like Flutianil-d4 are instrumental in tracing these pathways in laboratory and field studies.
Photolysis, or degradation by light, is a significant pathway for the breakdown of Flutianil, particularly in aquatic environments. regulations.gov In natural water, Flutianil degrades rapidly with a half-life of approximately 1.1 days. regulations.govmda.state.mn.us Studies in pH 7 buffer solution at 25°C show a similarly rapid photolytic half-life of just 1 day. regulations.gov This rapid aquatic phototransformation results in the formation of several products, including the major degradate OC 56635, which can account for up to 71% of the applied substance, and other unidentified products. publications.gc.ca
In contrast, photolytic degradation on soil surfaces is a much slower process. regulations.gov The soil photolysis half-life for Flutianil has been estimated at 110 days at 20°C. regulations.govmda.state.mn.us This suggests that while sunlight can contribute to its breakdown on land, it is not the primary dissipation route in the terrestrial environment. publications.gc.ca
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not a significant degradation pathway for Flutianil. regulations.gov The compound is considered stable to hydrolysis across a range of environmentally relevant pH conditions (pH 4, 7, and 9), with studies indicating a half-life of over a year under these conditions. regulations.govpublications.gc.ca This stability is partly attributed to its very low water solubility. regulations.govherts.ac.uk
Flutianil is highly persistent in both soil and water, particularly in the absence of light, where microbial degradation is the primary breakdown mechanism. regulations.govmda.state.mn.us
In aerobic soil environments, the biodegradation half-life of Flutianil is exceptionally long, with estimates ranging from 1,100 to 2,900 days. regulations.govmda.state.mn.us Under anaerobic soil conditions, the degradation is even slower, with half-lives estimated to be from 2,100 days to potentially stable. regulations.govmda.state.mn.us Terrestrial field dissipation studies, which account for multiple degradation and transport processes, show half-lives ranging from 52.2 to 398 days, depending on the specific soil and environmental conditions of the location. regulations.gov
In aquatic systems, Flutianil also demonstrates significant persistence. The aerobic aquatic biotransformation half-life ranges from 236 to 699 days. publications.gc.ca Under these conditions, two major transformation products, OC 56574 and OC 53279, have been identified. publications.gc.ca In anaerobic aquatic environments, Flutianil is even more persistent, with degradation half-lives ranging from 766 to 2,300 days. regulations.govpublications.gc.ca
Table 1: Environmental Degradation Half-Life of Flutianil
| Degradation Pathway | Medium | Half-Life (t½) | Conditions | Source(s) |
| Photolysis | Natural Water | 1.1 days | 25°C | regulations.govmda.state.mn.us |
| pH 7 Buffer | 1 day | 25°C | regulations.gov | |
| Soil | 110 days | 20°C | regulations.govmda.state.mn.uspublications.gc.ca | |
| Hydrolysis | Water | Stable (>365 days) | pH 4, 7, 9 | regulations.govpublications.gc.caherts.ac.uk |
| Biotransformation | Aerobic Soil | 1100 - 2900 days | Laboratory | regulations.govmda.state.mn.us |
| Anaerobic Soil | 2100 days - Stable | Laboratory | regulations.govmda.state.mn.us | |
| Aerobic Aquatic System | 236 - 699 days | Laboratory | publications.gc.ca | |
| Anaerobic Aquatic System | 766 - 2300 days | Laboratory | regulations.govpublications.gc.ca | |
| Field Dissipation | Terrestrial | 52.2 - 398 days | Field | regulations.gov |
Flutianil exhibits very low mobility in soil due to its strong tendency to adsorb to soil particles. regulations.gov Studies have measured its organic carbon-water (B12546825) partition coefficient (Koc) to be in the range of 17,000 to 53,000 L/kgOC. regulations.govmda.state.mn.us Based on this high Koc value, Flutianil is classified as "hardly mobile." regulations.gov
This strong adsorption to soil significantly reduces its potential to leach into groundwater. regulations.govmda.state.mn.us However, some of its degradation products are more mobile than the parent compound. mda.state.mn.us For instance, the degradates OC 53276, OC 56574, and OC 56635 have the potential to leach. mda.state.mn.us Despite this, terrestrial field dissipation studies have generally not detected these degradates at significant depths, suggesting that under field conditions, substantial leaching is limited. regulations.govmda.state.mn.us
Table 2: Soil Adsorption and Mobility of Flutianil and its Metabolites
| Compound | Mean Koc (L/kgOC) | Mobility Classification | Source(s) |
| Flutianil | 17,000 - 53,000 | Hardly Mobile | regulations.gov |
| OC 53276 | 659 | Moderately Mobile | regulations.gov |
| OC 56574 | 2,163 | Slightly Mobile | regulations.gov |
| OC 56635 | - | Potential to leach | mda.state.mn.us |
Biotransformation Pathways in Non-Human Organisms and Environmental Microcosms
Biotransformation, or the alteration of a substance by living organisms, is a key factor in the environmental fate of pesticides. For Flutianil, this process is primarily mediated by microorganisms in soil and water.
In aerobic aquatic metabolism studies, the biotransformation of Flutianil leads to the formation of major degradates. OC 56574 was observed to reach a maximum of 13.7% of the applied radioactivity, while OC 53279 was also identified as a transformation product. publications.gc.ca Under anaerobic aquatic conditions, no major transformation products were observed, indicating an even more limited microbial breakdown pathway. publications.gc.ca The extreme persistence suggests that soil and water microorganisms have a limited capacity to use Flutianil as a substrate for growth or energy. regulations.govmda.state.mn.us
Identification and Characterization of Primary and Secondary Degradates
Research has identified several primary and secondary degradation products of Flutianil in the environment. Among the most significant are OC 53276, OC 56574, and OC 56635. regulations.govmda.state.mn.uspublications.gc.ca
Under various conditions, Flutianil transforms into these degradates. OC 56574 and OC 56635 have been identified as the major degradates. regulations.govmda.state.mn.us In an aerobic aquatic metabolism study, OC 56574 reached a concentration of 13.7% of the applied substance. regulations.gov The degradate OC 56635 was found to be even more significant in photolysis studies, accounting for 71.2% of the applied amount in aqueous photolysis and 10.7% in soil photolysis. regulations.gov Another degradate, OC 53279, has also been identified. mda.state.mn.usepa.gov
Field dissipation studies have provided further insights into the behavior of these degradates. In these studies, Flutianil, OC 53276, and OC 56574 were generally not detected below a depth of 7.5 cm. regulations.gov However, OC 56635 was detected at a depth of 15 cm in a New York study site and as deep as 90 cm in a California site. regulations.govmda.state.mn.us The maximum detection levels of these degradates varied by location, with OC 53276 reaching up to 14.4%, OC 56574 up to 11.4%, and OC 56635 up to 29.8% of the applied radioactivity in field trials. regulations.govpublications.gc.ca
The mobility of these degradates in soil has also been characterized. OC 53276 is considered moderately mobile, while OC 56574 is classified as slightly mobile. regulations.gov Despite the potential for three of the degradates (OC 53276, OC 56574, and OC 56635) to leach into groundwater, they are generally considered less toxic than the parent compound, Flutianil. mda.state.mn.us
Table 1: Major Degradates of Flutianil
| Degradate Name | Maximum Observed Concentration (% of Applied) | Environmental Compartment/Study Type | Reference |
| OC 56574 | 13.7% | Aerobic aquatic metabolism | regulations.gov |
| OC 56635 | 71.2% | Aqueous photolysis | regulations.gov |
| OC 56635 | 10.7% | Soil photolysis | regulations.gov |
| OC 56635 | 29.8% | Field dissipation | publications.gc.ca |
| OC 53276 | 14.4% | Field dissipation | regulations.govpublications.gc.ca |
| OC 56574 | 11.4% | Field dissipation | regulations.govpublications.gc.ca |
Comparative Analysis of Degradation Rates and Products Across Different Environmental Conditions
The degradation of Flutianil is highly dependent on environmental conditions. It is notably persistent in most degradation pathways, with the exception of photolysis in water. mda.state.mn.us
In Soil:
Aerobic Conditions: Flutianil degrades very slowly, with half-lives ranging from 1100 to 2900 days. regulations.govmda.state.mn.us
Anaerobic Conditions: Degradation is even slower under anaerobic conditions, with half-lives estimated to be from 2100 days to being essentially stable. regulations.govmda.state.mn.us
Photolysis: The soil photolysis half-life of Flutianil is approximately 110 days. regulations.govmda.state.mn.us
Field Dissipation: The dissipation half-time (DT50) in field studies ranged from 312 to 398 days. publications.gc.ca
In Aquatic Systems:
Hydrolysis: Flutianil is stable to hydrolysis at pH levels of 4, 7, and 9. regulations.govpublications.gc.ca
Photolysis: In water, Flutianil degrades rapidly via photolysis, with a half-life of about 1.1 days in natural water. regulations.gov
Aerobic Aquatic Metabolism: The half-life in aerobic aquatic systems is long, ranging from 360 to 500 days. regulations.gov
Anaerobic Aquatic Degradation: Under anaerobic aquatic conditions, the half-life is even longer, estimated to be between 770 and 2300 days. regulations.gov
These findings highlight that while Flutianil is persistent in soil and aquatic sediments, photolysis in water is a significant and rapid degradation pathway. The persistence of its degradates also varies, with OC 53276 considered persistent (half-life of 259 days) and OC 56635 considered slightly persistent (half-life of 42.2 days) under field conditions. publications.gc.ca
Table 2: Degradation Half-life of Flutianil under Various Conditions
| Environmental Condition | Half-life (days) | Reference |
| Aerobic Soil | 1100 - 2900 | regulations.govmda.state.mn.us |
| Anaerobic Soil | 2100 - essentially stable | regulations.govmda.state.mn.us |
| Soil Photolysis | 110 | regulations.govmda.state.mn.us |
| Field Dissipation (DT50) | 312 - 398 | publications.gc.ca |
| Aquatic Photolysis (natural water) | 1.1 | regulations.gov |
| Aerobic Aquatic Metabolism | 360 - 500 | regulations.gov |
| Anaerobic Aquatic Degradation | 770 - 2300 | regulations.gov |
| Hydrolysis (pH 4, 7, 9) | Stable (> 365) | regulations.govpublications.gc.ca |
Isotopic Tracing for Mechanistic Elucidation of Biotransformation
The use of isotopically labeled compounds like this compound is a powerful technique for understanding the complex processes of biotransformation. ufz.demdpi.com By tracing the labeled atoms, researchers can elucidate metabolic pathways and reaction kinetics. ufz.de
Application of this compound in Elucidating Metabolic Transformation Kinetics (e.g., oxidation, hydroxylation, glucuronidation)
While specific studies detailing the use of this compound to elucidate metabolic transformation kinetics through processes like oxidation, hydroxylation, and glucuronidation were not found in the provided search results, the principles of stable isotope tracing are well-established in metabolic research. mdpi.comresearchgate.netnih.gov This technique allows for the tracking of a labeled substrate through various metabolic reactions. ufz.de The analysis of the labeled metabolites by mass spectrometry provides information on which metabolic pathways are active and allows for the estimation of transformation kinetics. ufz.de In the context of Flutianil, using this compound would enable researchers to precisely follow its conversion into degradates like OC 53276, OC 56574, and OC 56635 and determine the rates of the underlying biochemical reactions.
Investigation of Enzyme Systems Involved in Degradation in Non-Human Biological Systems
The degradation of xenobiotics like Flutianil in the environment is often mediated by microbial enzymes. sci-hub.senih.gov Microorganisms produce a variety of enzymes, such as hydrolases, oxidoreductases, dehalogenases, and oxygenases, that can break down complex organic molecules. sci-hub.se The process of enzymatic degradation typically involves the enzyme binding to the substrate (the pollutant) and catalyzing a reaction that transforms it into a less toxic compound. sci-hub.se
In the case of pesticides, enzymes like phosphotriesterases have been identified as being capable of hydrolyzing organophosphorus compounds. mdpi.com While Flutianil is a thiazolidine (B150603) fungicide, not an organophosphate, similar enzymatic processes involving hydrolysis and oxidation are likely involved in its degradation by microorganisms in soil and water. herts.ac.ukfrontiersin.org The initial steps in the biodegradation of many synthetic compounds involve enzymes like alkane hydroxylases, which introduce functional groups that make the molecule more water-soluble and susceptible to further breakdown. frontiersin.org The specific enzyme systems responsible for the degradation of Flutianil and the formation of its degradates in various non-human biological systems would be a key area for future research, likely involving techniques to isolate and characterize enzymes from soil and aquatic microorganisms.
Biochemical and Molecular Mechanisms of Flutianil Fungicidal Action
Impact on Fungal Morphogenesis and Development
Flutianil (B1673491) exerts a significant impact on the morphological and developmental processes of susceptible fungi, particularly during the infection process. nih.govnih.gov Unlike many other fungicides, it does not inhibit the initial stages of infection, such as conidium germination or appressorium formation. nih.govnih.gov Instead, its inhibitory effects become apparent at later, more critical stages of fungal development. nih.govnih.gov
Inhibition of Haustorium Formation and Nutrient Absorption
A primary mechanism of Flutianil's fungicidal activity is the inhibition of haustorium formation. nih.govnih.govmedchemexpress.com The haustorium is a specialized feeding structure that pathogenic fungi extend into host plant cells to absorb nutrients essential for their growth and reproduction. jst.go.jpnih.gov By preventing the proper development of this crucial organ, Flutianil effectively cuts off the fungus from its nutrient supply. jst.go.jpnichino.net This disruption of nutrient absorption is a key factor in the subsequent inhibition of fungal growth. nih.govnih.govjst.go.jp Studies on Blumeria graminis f. sp. hordei have shown that while early infection behaviors are unaffected, the formation of functional haustoria is significantly impeded by Flutianil treatment. nih.govnih.gov
Effects on Fungal Cell Wall Integrity and Extracellular Matrix
Flutianil also affects the integrity of the fungal cell wall and the surrounding extracellular matrix. jst.go.jpresearchgate.net Transmission electron microscopy has revealed that treatment with Flutianil causes the extra-haustorial matrix and the fungal cell wall of Blumeria graminis to become obscured. jst.go.jpresearchgate.netnih.gov This suggests a disruption in the synthesis or organization of these structures, which are vital for maintaining cellular integrity and mediating interactions with the host. jst.go.jpresearchgate.net The cell wall provides structural support and protection, and any compromise to its integrity can render the fungus vulnerable to osmotic stress and other environmental pressures. biorxiv.org
Disruption of Secondary Hyphal Elongation
Following the initial infection and haustorium formation, pathogenic fungi typically develop a network of secondary hyphae to colonize the host tissue further. nih.govnih.govresearchgate.net Flutianil has been shown to inhibit this secondary hyphal elongation. nih.govnih.govresearchgate.net This effect is a direct consequence of the inhibition of nutrient absorption by the haustoria. nih.govnih.govresearchgate.net Without a steady supply of nutrients from the host, the fungus lacks the necessary resources to support the growth and extension of new hyphae, thereby halting the spread of the infection. nih.govnih.govresearchgate.net
Gene Expression and Proteomic Responses in Target Fungi
The morphological effects of Flutianil are underpinned by significant changes at the molecular level, specifically in the expression of genes crucial for fungal survival and pathogenicity.
Transcriptomic Analysis of Fungal Gene Modulation by Flutianil (e.g., RNA-seq studies)
RNA sequencing (RNA-seq) studies have provided valuable insights into the transcriptomic response of fungi to Flutianil. jst.go.jpresearchgate.netnih.gov In Blumeria graminis f. sp. hordei, RNA-seq analysis revealed that Flutianil treatment resulted in 248 differentially expressed genes, with 205 being upregulated and 43 downregulated. nih.gov Notably, Flutianil did not significantly affect the expression of genes that are constantly expressed for the survival of the fungus, which contrasts with the effects of other powdery mildew fungicides like metrafenone (B1676525) and cyflufenamid. jst.go.jpnih.gov This suggests a more targeted mode of action for Flutianil, primarily impacting genes involved in pathogenicity rather than basic cellular maintenance. jst.go.jpnih.gov
Differential Regulation of Specific Gene Families (e.g., sugar transporter genes, effector genes, respiratory genes)
Further analysis of the differentially expressed genes has highlighted the specific gene families targeted by Flutianil. A noteworthy finding is the upregulation of three sugar transporter genes in response to Flutianil treatment. jst.go.jpnih.gov This could be a compensatory response by the fungus to the stress induced by the inhibition of nutrient uptake. msu.edu Additionally, various effector genes, which are predominantly expressed in the haustoria and play a role in suppressing host defenses and facilitating infection, were also found to be downregulated. jst.go.jpnih.gov
Research on Erysiphe necator, the causal agent of grapevine powdery mildew, has shown that Flutianil treatment leads to the upregulation of genes involved in respiration, including those in the electron transport chain, glycolysis, and the Krebs cycle. msu.edu Specific genes such as Cytochrome P450 monooxygenase and NADP-dependent oxidoreductase RED1 were also upregulated. msu.edu Furthermore, an increased expression of chitinase (B1577495) was observed, possibly indicating cell wall remodeling in response to the fungicide. msu.edu
Table 1: Differentially Expressed Genes in Blumeria graminis f. sp. hordei in Response to Fungicide Treatment
| Fungicide | Total Differentially Expressed Genes | Upregulated Genes | Downregulated Genes |
| Flutianil | 248 | 205 | 43 |
| Cyflufenamid | 638 | 379 | 259 |
| Metrafenone | 1504 | 745 | 549 |
Data sourced from RNA-seq analysis of Bgh-infected leaves. nih.gov
Comparative Molecular Responses to Other Fungicide Classes
The molecular action of flutianil is notably distinct when compared to other established classes of fungicides used against powdery mildew. nih.gov Studies comparing the gene expression profiles in Blumeria graminis f. sp. hordei (Bgh), the causal agent of barley powdery mildew, have revealed very few similarities between the effects of flutianil and those of fungicides like metrafenone and cyflufenamid. nih.gov This suggests that flutianil's mode of action is entirely different from these existing fungicides. nih.gov
While many fungicides target well-understood cellular processes, flutianil's impact is unique. For instance, classes like benzimidazoles and N-phenyl carbamates disrupt cytoskeleton formation by targeting β-tubulin polymerization. frac.info Strobilurins (QoI fungicides) and Succinate Dehydrogenase Inhibitors (SDHIs) act on the mitochondrial respiration chain, inhibiting ATP production by binding to Complex III and Complex II, respectively. frac.info In contrast, RNA-sequencing analysis of Bgh treated with flutianil showed no significant effect on the constantly expressed genes necessary for the fungus's survival, a notable difference from the action of other powdery-mildew fungicides. nih.gov
Furthermore, morphological changes in Bgh during the late infection stage also differ significantly between treatments with flutianil, metrafenone, and cyflufenamid. nih.gov There is also no evidence of cross-resistance between flutianil and other fungicides such as azoxystrobin, triflumizole, and penthiopyrad, reinforcing the novelty of its biochemical target. nih.gov This lack of cross-resistance is a critical attribute, making it a valuable tool in resistance management programs. nih.govoat-agrio.co.jp Flutianil is classified by the Fungicide Resistance Action Committee (FRAC) in group U13, designating an unknown mode of action. nih.govndsu.edu
Table 1: Comparative Overview of Fungicide Modes of Action
| Fungicide Class/Compound | Primary Mode of Action | Target Site | Reference |
| Flutianil | Inhibition of haustorium function; Unknown | Haustoria; Specific molecular target not fully elucidated | nih.govnih.gov |
| Metrafenone | Actin/myosin/fimbrin function | Not specified | nih.govfrac.info |
| Cyflufenamid | Unknown | Not specified | nih.govnih.gov |
| Strobilurins (e.g., Azoxystrobin) | Inhibition of mitochondrial respiration | Complex III (cytochrome bc1) | frac.infonih.gov |
| Triazoles (e.g., Triflumizole) | Sterol demethylation inhibition (DMI) | Cytochrome P450 (lanosterol demethylase) | nih.govnih.gov |
| Benzimidazoles | Inhibition of tubulin polymerization | β-tubulin | frac.infonih.gov |
Elucidation of Novel Target Sites and Biochemical Pathways
Investigation of Specific Molecular Targets within Fungal Cells
Research into flutianil's novel mode of action points toward a specific and crucial stage of the fungal infection process. nih.govnih.gov Morphological studies on Blumeria graminis f. sp. hordei demonstrate that flutianil does not inhibit the initial stages of infection, such as conidium germination or appressorium formation. nih.gov Instead, its inhibitory action begins at the point of haustorium formation, preventing further development of the fungus. nih.gov The haustorium is a specialized structure that invades the host plant's cells to absorb nutrients, making it essential for the survival of obligate biotrophic pathogens like powdery mildew. nih.govnih.gov
Crucially, this analysis identified a specific and significant response to flutianil treatment: the increased expression of three genes involved in pathogenicity—bgh00499, bgh00500, and bgh00501. nih.gov These genes are known to encode transmembrane transporters, specifically haustorium-specific sugar transporters. nih.gov The upregulation of these particular genes in response to the fungicide is a key finding, suggesting that flutianil directly or indirectly interferes with the function of these transporters or the processes they regulate. nih.gov Apart from these transporter genes and various effector genes primarily expressed in haustoria, no other genes with clear functions were found to be specifically affected by flutianil. nih.gov
Table 2: Genes in B. graminis f. sp. hordei Upregulated by Flutianil Treatment
| Gene ID | Putative Function | Implication for Flutianil's Mode of Action | Reference |
| bgh00499 | Haustorium-specific sugar transporter | Indicates interference with nutrient uptake at the haustorium | nih.gov |
| bgh00500 | Haustorium-specific sugar transporter | Indicates interference with nutrient uptake at the haustorium | nih.gov |
| bgh00501 | Haustorium-specific sugar transporter | Indicates interference with nutrient uptake at the haustorium | nih.gov |
Interaction with Fungal Metabolic Processes and Energy Pathways
Flutianil's fungicidal action is intrinsically linked to the disruption of fungal metabolic and energy pathways, specifically by targeting the nutrient acquisition process. nih.gov Fungal pathogens must assimilate nutrients from their host to establish an infection, making metabolic flexibility essential for their survival and growth. nih.gov For obligate biotrophs like powdery mildew, the haustorium is the sole interface for this nutrient transfer. nih.govnih.gov
By inhibiting haustorium formation and function, flutianil effectively cuts off the fungus from its energy and nutrient supply. nih.gov The fungicide prevents the absorption of nutrients by the haustoria, which in turn halts the elongation of secondary hyphae and further colonization of the host tissue. nih.gov This targeted disruption of nutrient flow is a key aspect of its mode of action and distinguishes it from fungicides that inhibit processes like respiration or cell division directly. frac.infonih.gov
The upregulation of haustorium-specific sugar transporter genes suggests that the fungus may be attempting to compensate for a metabolic block induced by flutianil. nih.gov This response indicates that the pathogen perceives a state of nutrient starvation, even while physically connected to the host cell. Disrupting the energy supply at the source—the host-pathogen interface—is a highly effective fungicidal strategy. Fungi rely on host-derived carbon and nitrogen for nearly all biosynthetic processes, including the production of ATP and essential molecules like amino acids. nih.gov By preventing this fundamental metabolic exchange, flutianil ensures the pathogen cannot sustain its growth and pathogenic activity.
Fungicide Resistance Development and Management Strategies for Flutianil
Occurrence and Characterization of Flutianil (B1673491) Resistance in Fungal Populations
Initially, studies indicated no cross-resistance between flutianil and other commercial fungicides, suggesting a novel mode of action. nih.govnih.gov However, the first documented case of field-developed resistance to flutianil was reported in Japan between 2017 and 2019. researchgate.net This resistance was observed in populations of Podosphaera xanthii, the causal agent of cucumber powdery mildew, from greenhouses with a history of flutianil use. researchgate.net
Detailed investigations revealed high levels of resistance in a significant portion of the isolates collected. researchgate.net Out of 122 isolates from 13 greenhouses, 73% were categorized as highly resistant to flutianil. researchgate.net The 50% effective concentration (EC50) values for these highly resistant isolates were greater than 100 μg/ml, a stark contrast to the EC50 values of 0.00013–0.00035 μg/ml for sensitive baseline isolates. researchgate.net This represents a resistance factor of over 1840. mdpi.com The stability of this resistance was confirmed as the low sensitivity in the resistant isolates was maintained even after 46 subcultures on fungicide-free media. researchgate.net
Table 1: Flutianil Resistance in Podosphaera xanthii Isolates from Japanese Greenhouses (2017-2019)
| Isolate Category | Number of Isolates (%) | EC50 Value for Flutianil | EC50 Value for Pyriofenone |
|---|---|---|---|
| Highly Resistant (Flu-HR/Pyr-HR) | 89 (73.0%) | >100 µg/ml | >1000 µg/ml |
| Moderately Resistant (Flu-MR/Pyr-MR) | 2 (1.6%) | Mean 0.8 µg/ml | Mean 58.7 µg/ml |
| Sensitive (Baseline) | 3 | 0.00013–0.00035 µg/ml | 0.39–0.70 µg/ml |
Data sourced from Miyamoto et al., 2020. researchgate.net
The development of resistance to fungicides in plant pathogens is a well-documented evolutionary process. mdpi.com For site-specific fungicides, the most common mechanisms involve modifications at the fungicide's target site, which prevent the chemical from binding effectively. mdpi.comfrac.info This typically occurs through mutations in the gene that encodes the target protein. mdpi.comfrac.info
Powdery mildew pathogens, the primary target for flutianil, are recognized for their high potential to develop resistance to single-site fungicides. nih.gov Common resistance mechanisms in these fungi include target-site gene mutations and the overexpression of the target gene. nih.govmdpi.com While the precise molecular mechanism conferring resistance to flutianil has not been fully elucidated, it is hypothesized to follow these established patterns. mdpi.com The high resistance factor observed suggests that a significant alteration, such as a target-site mutation, is a likely cause. mdpi.comfrac.info
Another key mechanism of fungicide resistance in fungi is the increased efflux of the toxic compound out of the fungal cell, mediated by membrane transport proteins. nih.govmdpi.com These transporters, which include the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, can actively pump fungicides out of the cell, preventing them from reaching their target site in sufficient concentrations to be effective. mdpi.com
The overexpression of genes encoding these drug efflux transporters has been identified as a mechanism for resistance to other fungicide classes, such as demethylation inhibitors (DMIs). mdpi.com While direct evidence linking ABC or MFS transporters to flutianil resistance is not yet available, efflux transportation is considered a potential mechanism of resistance in powdery mildew pathogens. nih.gov
Cross-Resistance Profiles with Other Fungicide Classes
However, the field resistance that emerged in P. xanthii in Japan was found to be a multiple-resistance phenotype. researchgate.net The isolates highly resistant to flutianil also showed high resistance to pyriofenone, a benzoylpyridine fungicide. researchgate.netmdpi.com This indicates a positive cross-resistance between flutianil and pyriofenone. mdpi.com
Table 2: Efficacy of Flutianil and Other Fungicides Against Podosphaera xanthii Isolates
| Fungicide | FRAC Code | Chemical Group | Efficacy against all tested isolates |
|---|---|---|---|
| Flutianil | U13 | Cyano-methylene thiazolidine (B150603) | Yes (initially) |
| Azoxystrobin | 11 | Strobilurin (QoI) | No |
| Triflumizole | 3 | Imidazole (DMI) | No |
| Penthiopyrad | 7 | Pyrazole-carboxamide (SDHI) | No |
| Pyriofenone | 50 | Benzoylpyridine | Cross-resistance later observed |
Data sourced from Kimura et al., 2020 and Miyamoto et al., 2020. nih.govresearchgate.net
Strategies for Mitigating Resistance in Agricultural Systems
To preserve the effectiveness of fungicides like flutianil, robust resistance management strategies are essential. These strategies aim to reduce the selection pressure on fungal populations, thereby slowing the evolution of resistant strains. epa.gov
Integrated Pest Management (IPM) is a comprehensive approach that combines various pest control methods to minimize reliance on chemical pesticides. epa.govfao.orgeuropa.eu IPM emphasizes prevention, monitoring, and the use of pesticides only when economic thresholds are met. epa.gov Flutianil stewardship is most effective when it is incorporated into a broader IPM program. europa.eunih.gov
Key IPM principles for flutianil stewardship include:
Crop Rotation: Alternating crops can help break the life cycle of pathogens. europa.eu
Use of Resistant Cultivars: Planting crop varieties that are naturally resistant or tolerant to powdery mildew reduces the need for fungicide applications. europa.eu
Sanitation: Removing infected plant debris and practicing good hygiene with equipment can reduce disease inoculum. europa.eu
Monitoring and Scouting: Regularly inspecting crops helps to detect disease outbreaks early, allowing for timely and targeted interventions. ufl.edu
Judicious Use: Fungicides should be used as part of a planned program, not as a standalone solution. This includes alternating or mixing flutianil with fungicides from different FRAC groups to which there is no known cross-resistance. epa.gov
By integrating these non-chemical control tactics, the number of fungicide applications can be reduced, which in turn lowers the selection pressure for resistance development. fao.org
Effective resistance management relies on the early detection of resistant individuals within a pathogen population. epa.gov Monitoring programs are crucial for tracking shifts in fungicide sensitivity.
The primary method used to detect and characterize flutianil resistance in P. xanthii has been the leaf disc bioassay . researchgate.net This method involves exposing fungal isolates on leaf discs to a range of fungicide concentrations to determine the EC50 value, which is the concentration that inhibits 50% of fungal growth. researchgate.net A significant increase in the EC50 value compared to a sensitive baseline population indicates the presence of resistance. researchgate.net
While bioassays are effective, they can be time-consuming. epa.gov For other fungicide classes where the specific resistance-conferring mutations are known, more rapid molecular methods have been developed. frac.info For example, highly sensitive DNA probes are used to detect major-gene mutations that confer resistance to QoI fungicides. frac.info Once the genetic basis for flutianil resistance is identified, similar molecular diagnostic tools could be developed for faster and more widespread monitoring of resistant strains in field populations.
Development of Anti-Resistance Strategies and Rotational Programs
The emergence of fungicide resistance is a significant threat to effective disease management in agriculture. For fungicides with specific, single-site modes of action, the risk of selecting for resistant pathogen populations is particularly high. Flutianil, a novel fungicide effective against powdery mildew, possesses a unique mode of action and is classified by the Fungicide Resistance Action Committee (FRAC) in Group U13, signifying its mechanism is not yet fully understood. mda.state.mn.usnih.govjst.go.jpncsu.edu This novelty makes it a valuable tool, as there is no initial cross-resistance with fungicides from other established chemical groups. nih.govoat-agrio.co.jpagropages.com However, the pathogen responsible for powdery mildew is known for its high potential to develop resistance to systemic fungicides. mda.state.mn.us Therefore, proactive anti-resistance strategies are critical to preserve the long-term efficacy of Flutianil.
The development of resistance is not a theoretical concern. Field-evolved resistance to Flutianil has been documented. A study in Japan reported that after several years of use for controlling cucumber powdery mildew, a significant number of Podosphaera xanthii isolates developed high levels of resistance to the fungicide. researchgate.net This finding highlights the necessity of implementing robust resistance management programs from the outset of a new fungicide's introduction.
**Table 1: Research Findings on Flutianil Resistance in *Podosphaera xanthii***
| Pathogen | Location | Year of Collection | Findings | Resistance Factor (RF) | Source |
|---|---|---|---|---|---|
| Podosphaera xanthii | Ibaraki Prefecture, Japan | 2017-2019 | 19 out of 23 isolates tested showed high resistance, with EC50 values >100 µg/ml. | >375,000 | researchgate.net |
EC50 (Effective Concentration, 50%) is the concentration of a fungicide that inhibits 50% of the fungal population. The Resistance Factor is calculated by dividing the mean EC50 of the resistant population by that of the sensitive population.
To mitigate the risk of resistance, a multi-faceted approach is required. The core principle of anti-resistance strategies is to reduce the selection pressure on the pathogen population. croplife.org.au This is achieved by minimizing the repeated use of fungicides with the same mode of action. For Flutianil, this involves integrating it into carefully designed rotational programs.
Key anti-resistance strategies for Flutianil include:
Rotation of Fungicide Groups: The fundamental strategy is to alternate applications of Flutianil (FRAC Group U13) with fungicides from different FRAC groups. croplife.org.aucroplife.org.au This prevents successive generations of the pathogen from being exposed to the same selection pressure. Rotational partners could include fungicides from groups such as Demethylation Inhibitors (DMIs, FRAC Group 3), Succinate Dehydrogenase Inhibitors (SDHIs, FRAC Group 7), or Quinone outside Inhibitors (QoIs, FRAC Group 11). mda.state.mn.uscroplife.org.au
Limiting the Number of Applications: Product labels for fungicides containing Flutianil, such as Gatten®, specify a maximum number of applications per crop per year or season. regulations.gov Adhering to these limits is crucial for reducing selection pressure. nzpps.orgfrac.info These restrictions ensure that Flutianil is only used as one component of a season-long disease management program.
Use in Mixtures: Applying Flutianil in a tank mix with an effective fungicide from a different mode of action group is another recommended strategy. nzpps.orgfrac.info The partner fungicide should provide satisfactory control of the target disease on its own. frac.info This approach makes it more difficult for a pathogen to survive, as it would need to possess resistance to two different modes of action simultaneously.
Preventative Applications: Fungicides should be applied preventively or at the earliest stages of disease development. nzpps.orgfrac.infofrac.info Applications made to large, established pathogen populations increase the probability of selecting for resistant individuals.
Monitoring: Fungal populations should be monitored for any signs of decreasing sensitivity to Flutianil. regulations.gov If control is less effective than expected, a fungicide with a different mode of action should be used. regulations.gov
The integration of Flutianil into rotational programs is a key component of modern Integrated Pest Management (IPM). agropages.com As a fungicide with a new mode of action, it provides an excellent rotational tool that can help manage resistance to other fungicide classes that have been used more extensively. agropages.compublications.gc.ca By strategically placing Flutianil in a spray program, growers can reduce the reliance on any single chemical group, thereby extending the useful life of all available fungicides.
Table 2: Example Application Limits for Flutianil (Gatten®) in a Rotational Program
| Crop | Maximum Applications per Year/Season | Minimum Interval Between Applications | Source |
|---|---|---|---|
| Apples | 4 per year | 7 days | regulations.gov |
| Cherries | 4 per year | 7 days | regulations.gov |
| Grapes | 4 per year | 7 days | regulations.gov |
| Strawberries | 5 per season | 7 days | regulations.gov |
| Cantaloupes | 5 per season | 7 days | regulations.gov |
| Cucumbers | 5 per season (max. 2 seasons per year) | 7 days | regulations.gov |
| Squash | 5 per season (max. 2 seasons per year) | 7 days | regulations.gov |
Agricultural and Environmental Monitoring Studies Incorporating Flutianil D4
Field Studies on Flutianil (B1673491) Efficacy in Crop Protection
The biological properties of flutianil, mirrored by its deuterated analogue Flutianil-d4, have been evaluated in various field studies to determine its effectiveness in protecting crops against fungal pathogens.
Studies have demonstrated that flutianil exhibits high residual and translaminar activities, as well as excellent rainfastness against powdery mildew caused by Podosphaera xanthii. In greenhouse experiments using cucumber plants, a 10 mg/L application of flutianil provided 100% control against P. xanthii, and this high level of activity was maintained for at least 14 days, indicating significant residual activity.
The rainfastness of flutianil was confirmed in studies where treated cucumber plants were subjected to artificial rainfall. Even after exposure to 40 mm/hr of rainfall for up to 24 hours, a 10 mg/L application of flutianil maintained a 100% control value against powdery mildew. Furthermore, flutianil has shown excellent translaminar activity. When applied to either the adaxial (upper) or abaxial (lower) surface of cucumber leaves, it effectively controlled pathogens on the untreated surface, achieving over 90% control at a concentration of 1 mg/L.
Table 1: Translaminar Activity of Flutianil against P. xanthii on Cucumber
| Treatment Concentration (mg/L) | Application Surface | Control Value (%) |
|---|---|---|
| 1 | Adaxial | >90 |
| 1 | Abaxial | >90 |
Flutianil has demonstrated potent curative activity against powdery mildew on a range of crops. In studies on cucumbers infected with Podosphaera xanthii, flutianil exhibited curative effects at a very low concentration of 10 mg/L. This indicates its ability to inhibit the development of the fungus even after infection has occurred. The fungicide is effective against various species of powdery mildew, including those affecting cucumber, eggplant, grape, and wheat.
Table 2: Efficacy of Flutianil against Various Powdery Mildew Species
| Crop | Pathogen | Control Value (%) at 10 mg/L |
|---|---|---|
| Cucumber | Podosphaera xanthii | 100 |
| Eggplant | Powdery Mildew | 100 |
| Grape | Erysiphe necator | 100 |
| Wheat | Blumeria graminis f. sp. tritici | 100 |
Environmental Monitoring of Flutianil and its Degradates
The use of this compound as an internal standard is crucial for the accurate environmental monitoring of flutianil and its breakdown products. This allows for precise quantification of residues in various environmental matrices.
Flutianil is characterized as having low mobility in soil and is not expected to leach into groundwater. However, it can transform into several degradates, some of which have the potential to be more mobile. The major degradates of flutianil include OC 53276, OC 56574, and OC 56635. Analytical methods, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are used to determine the concentrations of flutianil and its metabolites in soil and water samples. The limit of quantification (LOQ) for flutianil and its key metabolites in soil has been established at 10 μg/kg, and in water at 0.100 ng/mL.
Table 3: Major Degradates of Flutianil
| Degradate | Potential to Leach into Groundwater |
|---|---|
| OC 53276 | Yes |
| OC 56574 | Yes |
| OC 56635 | Yes |
| OC 53279 | Not specified as major |
The persistence of flutianil in the environment is influenced by factors such as soil type, water pH, and microbial activity. Dissipation of pesticides like flutianil in field conditions often follows first-order kinetics. While specific half-life data for flutianil in various crop matrices from the provided search context is limited, studies on other fungicides show that half-lives can range from a few days to several weeks depending on the crop and environmental conditions. For instance, studies on other pesticides have shown half-lives in crops like tomatoes and apples to be in the range of approximately 2 to 10 days. The degradation of flutianil in soil is primarily due to aerobic microbial activity.
Deuterated standards, such as this compound, are essential tools for the traceability of environmental contaminants in complex matrices like water runoff and soil profiles. In analytical chemistry, particularly in methods like isotope dilution mass spectrometry, a known amount of the deuterated standard is added to a sample. Because the deuterated compound is chemically identical to the non-deuterated analyte (flutianil), it behaves the same way during sample extraction, cleanup, and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the deuterated standard. By measuring the ratio of the native analyte to the deuterated standard in the final analysis, a highly accurate and precise quantification of the contaminant can be achieved, correcting for any matrix effects or procedural losses. This ensures reliable monitoring of pesticide levels in the environment.
Regulatory and Environmental Assessment Frameworks (focusing on environmental attributes like mobility and degradation)
The environmental risk assessment of fungicides like Flutianil, and by extension its deuterated isotopologue this compound, is a critical component of regulatory frameworks worldwide. These frameworks are designed to evaluate the potential impact of the active substance and its transformation products on the environment. A key focus of these assessments is the compound's mobility in various environmental compartments and its degradation profile, which together determine its persistence and potential for exposure.
Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) conduct thorough evaluations of environmental fate data. regulations.goveuropa.eu For Flutianil, these assessments have characterized it as a compound with low mobility in soil, making it unlikely to leach into groundwater. regulations.govmda.state.mn.usregulations.gov However, the mobility and degradation of its metabolites are also taken into consideration.
In the United States, Flutianil has been granted a "reduced risk" status for all its registered crops. ir4project.orgnih.gov This designation is based on a favorable human health risk profile and low ecological risk to a wide range of non-target organisms, including mammals, birds, fish, and insects, when compared to other registered fungicides. regulations.govnih.gov This status also considers its low potential for groundwater contamination. nih.gov
The assessment of environmental fate includes a comprehensive review of various degradation pathways. Flutianil is noted to be persistent in most degradation pathways, with the notable exception of photolysis in water, where it degrades rapidly. regulations.govmda.state.mn.usregulations.gov Its degradation in soil through photolysis is a slower process. regulations.govregulations.gov The compound is stable to hydrolysis and does not readily metabolize in either aerobic or anaerobic conditions in soil or water. regulations.gov
The regulatory framework also extends to the transformation products of Flutianil. While Flutianil itself has low mobility, some of its degradates, namely OC 53276, OC 56574, and OC 56635, exhibit a higher potential to leach into groundwater. regulations.govmda.state.mn.us Despite this, these degradates have been determined to be of no toxicological concern as they are less toxic than the parent compound. regulations.govmda.state.mn.us Terrestrial field dissipation studies have shown that no degradates were detected below a depth of 90 cm. mda.state.mn.us
The comprehensive nature of these regulatory assessments, which scrutinize both the parent compound and its degradates, ensures that the potential environmental risks are thoroughly evaluated before a product is registered for agricultural use.
Detailed Research Findings on Mobility and Degradation
Research on the environmental fate of Flutianil provides specific data on its mobility and degradation, which are foundational to regulatory assessments. The mobility of a pesticide in soil is largely determined by its sorption characteristics, often expressed as the organic carbon-water (B12546825) partition coefficient (Koc).
Mobility of Flutianil and its Metabolites:
Flutianil exhibits strong sorption to soil particles, which significantly limits its movement. This is reflected in its high Koc values. In contrast, its degradation products show a range of mobilities.
| Compound | Mean Kfoc (L/kg) | Mobility Classification | Source |
|---|---|---|---|
| Flutianil | 16900 - 52900 | Hardly mobile | regulations.gov |
| OC 53276 | 659 | Moderately mobile | regulations.gov |
| OC 56574 | 2163 | Slightly mobile | regulations.gov |
Degradation Pathways and Half-lives of Flutianil:
The persistence of Flutianil in the environment is dictated by its susceptibility to various degradation processes. Laboratory and field studies have established half-lives for different degradation routes.
| Degradation Pathway | Compartment | Half-life | Source |
|---|---|---|---|
| Photolysis | Water | 1.1 days | regulations.govregulations.gov |
| Photolysis | Soil | 110 days | regulations.govregulations.gov |
| Aerobic Metabolism | Soil & Water | >365 days | regulations.gov |
| Anaerobic Metabolism | Soil & Water | >365 days | regulations.gov |
| Hydrolysis | - | Stable | regulations.gov |
Future Research Directions and Emerging Methodologies for Deuterated Fungicides
Advancements in High-Throughput Analytical Techniques for Deuterated Pesticides
The analysis of deuterated pesticides, including Flutianil-d4, is benefiting from significant advancements in high-throughput analytical techniques. These methodologies are crucial for processing large numbers of samples efficiently and with high sensitivity, which is essential in environmental monitoring and metabolism studies.
Modern analytical workflows increasingly rely on the automation of sample preparation, a critical bottleneck in high-throughput screening. Automated solid-phase extraction (SPE) systems, for instance, can process numerous samples with minimal manual intervention, ensuring high reproducibility and recovery rates for pesticides and their deuterated analogues from complex matrices like soil and water.
In the realm of detection, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands out as a powerful tool. The high resolving power of UPLC allows for rapid separation of analytes, while the sensitivity and selectivity of triple quadrupole mass spectrometers enable precise quantification of both the parent fungicide and its deuterated internal standard, such as Flutianil (B1673491) and this compound, respectively. High-resolution mass spectrometry (HRMS), particularly time-of-flight (TOF) and Orbitrap-based systems, offers the advantage of identifying and quantifying a wide range of compounds without the need for targeted methods, which is invaluable for screening studies and identifying unknown metabolites of deuterated pesticides.
The integration of these advanced analytical techniques into high-throughput workflows is summarized in the table below:
| Technique | Advantage for Deuterated Pesticide Analysis | Throughput |
| Automated Solid-Phase Extraction (SPE) | High reproducibility, reduced solvent consumption, minimal manual error. | High |
| UPLC-MS/MS | Excellent sensitivity and selectivity, rapid analysis times. | High |
| High-Resolution Mass Spectrometry (HRMS) | Untargeted screening capabilities, accurate mass measurements for identification of unknown metabolites. | Medium to High |
These advancements are pivotal for large-scale studies involving deuterated pesticides, enabling more comprehensive and efficient data acquisition.
In-depth Isotopic Tracing for Unraveling Complex Biotransformation Networks
Isotopic tracing, utilizing stable isotope-labeled compounds like this compound, is a powerful methodology for elucidating the complex biotransformation pathways of fungicides in various organisms and environmental compartments. By introducing a deuterated analogue into a system, researchers can accurately track the fate of the parent compound and identify its transformation products.
The key principle behind this technique is that the mass difference introduced by the deuterium (B1214612) atoms allows for the unequivocal differentiation of the fungicide and its metabolites from endogenous compounds in a given matrix. When a sample is analyzed by mass spectrometry, the deuterated compounds will exhibit a characteristic mass shift, making them easily identifiable.
This approach can be applied to a range of studies, including:
Plant Metabolism: Understanding how plants metabolize fungicides is crucial. By applying this compound to plants, researchers can trace its uptake, translocation, and breakdown into various metabolites.
Soil Biodegradation: The fate of fungicides in soil is a key environmental consideration. Isotopic tracing with this compound can help identify the microorganisms responsible for its degradation and the resulting breakdown products.
Metabolism in Non-Target Organisms: The biotransformation of fungicides in non-target organisms can be investigated to understand potential bioaccumulation and metabolic pathways.
The use of deuterated tracers, in conjunction with high-resolution mass spectrometry, allows for the confident identification of novel metabolites, thereby providing a more complete picture of the biotransformation network of the fungicide.
Computational Modeling and Cheminformatics for Predicting this compound Behavior
Computational modeling and cheminformatics are becoming indispensable tools in modern agrochemical research. These in silico approaches offer the potential to predict the behavior of fungicides, including deuterated analogues like this compound, thereby reducing the need for extensive experimental studies.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology and environmental science. These models correlate the structural or physicochemical properties of a chemical with its biological activity or environmental fate. For this compound, QSAR models could be developed to predict properties such as its soil sorption, biodegradability, and potential for bioaccumulation. A key consideration in developing such models for deuterated compounds is the incorporation of descriptors that account for the kinetic isotope effect (KIE), as the presence of deuterium can influence the rates of metabolic reactions.
Molecular docking is another powerful computational technique that can provide insights into the interaction of a fungicide with its target protein at the atomic level. By creating a three-dimensional model of the target enzyme and "docking" the this compound molecule into its active site, researchers can predict the binding affinity and orientation. This can be particularly useful for understanding the mode of action and for designing more effective fungicides. The stronger carbon-deuterium bond can be modeled to assess its impact on binding dynamics and residence time within the active site.
The application of these computational tools to deuterated fungicides is a promising area of research that could significantly accelerate the development and risk assessment of new crop protection agents.
Role of Deuterated Analogues in Understanding Fungicide Resistance Evolution at Molecular Level
The evolution of fungicide resistance is a major challenge in agriculture. Deuterated analogues like this compound can serve as valuable research tools to investigate the molecular mechanisms underlying resistance.
One of the primary mechanisms of fungicide resistance is enhanced metabolism of the fungicide by the target fungus. By comparing the metabolic profiles of susceptible and resistant fungal strains after exposure to this compound, researchers can identify differences in the rate and pathways of metabolism. This can reveal whether resistant strains are more efficient at detoxifying the fungicide.
Another common resistance mechanism involves mutations in the target protein that reduce the binding affinity of the fungicide. The kinetic isotope effect (KIE) associated with deuterated compounds can be exploited to study these interactions in detail. For example, if the breaking of a C-H bond is a rate-limiting step in the interaction of the fungicide with its target enzyme, the use of a deuterated analogue will slow down this step. By comparing the enzyme kinetics with both the non-deuterated and deuterated fungicide, researchers can gain insights into the transition state of the reaction and how it is affected by resistance-conferring mutations.
These studies, which probe the subtle differences in molecular interactions and metabolism, are crucial for understanding the fundamental basis of fungicide resistance and for developing strategies to manage its evolution.
Exploration of this compound in Non-Target Organism Exposure Studies (excluding human health impacts or ecotoxicity safety assessments)
Understanding the exposure and fate of fungicides in non-target organisms is an important aspect of environmental science. This compound, as a stable isotope-labeled tracer, offers a precise tool for conducting such studies without a primary focus on toxicological endpoints.
These exploratory studies can focus on:
Uptake and Distribution: By exposing non-target organisms, such as beneficial insects or soil invertebrates, to this compound in a controlled laboratory setting, the uptake routes and distribution of the compound within the organism's tissues can be accurately mapped.
Metabolic Fate: Analyzing the tissues of exposed organisms using mass spectrometry can reveal the extent to which this compound is metabolized and what the resulting transformation products are. This provides a detailed picture of the biotransformation capacity of the organism for this particular fungicide.
Trophic Transfer: In simplified laboratory-based food chain models, this compound can be used to trace the movement of the fungicide from one trophic level to the next, providing insights into potential biomagnification.
These non-toxicological exposure studies are valuable for building a comprehensive understanding of the environmental behavior of a fungicide and its potential for interaction with various components of the ecosystem.
Q & A
Basic Research Questions
Q. What are the critical methodological considerations for synthesizing and characterizing Flutianil-d4 with high isotopic purity?
- Answer : Synthesis of this compound requires precise isotopic labeling protocols, typically involving deuterium exchange reactions or custom synthesis using deuterated precursors. Purification should employ techniques like reverse-phase HPLC to isolate the deuterated compound, followed by characterization via (to confirm deuteration >98%) and high-resolution mass spectrometry (HRMS) for molecular validation. Purity must be confirmed using elemental analysis and chromatographic methods (e.g., GC-MS) to minimize isotopic dilution effects .
Q. How should researchers design stability studies for this compound under varying experimental conditions?
- Answer : Stability studies should test thermal, photolytic, and hydrolytic degradation. For thermal stability, use accelerated aging experiments at 40–60°C and monitor deuterium retention via . Photostability requires controlled UV exposure (ICH Q1B guidelines), while hydrolytic stability involves pH-varied buffers (1–13) with LC-MS analysis. Include deuterated solvent controls to distinguish environmental vs. intrinsic degradation .
Q. What analytical techniques are essential for validating this compound in biological matrices during pharmacokinetic studies?
- Answer : Use LC-MS/MS with deuterium-specific MRM transitions to differentiate this compound from endogenous analogs. Matrix effects should be minimized via stable isotope internal standards (e.g., Flutianil-d8). Validate linearity (1–1000 ng/mL), recovery (>85%), and precision (RSD <15%) per FDA bioanalytical guidelines. Cross-validate with -labeled analogs if interference is observed .
Advanced Research Questions
Q. How can researchers optimize deuteration efficiency in this compound synthesis while minimizing side reactions?
- Answer : Employ Design of Experiments (DoE) to test variables: reaction time (12–72 hrs), solvent polarity (DMSO vs. DMF), and catalyst loading (e.g., Pd/C or Rh complexes). Monitor deuteration via in-situ . Side reactions (e.g., over-deuteration or ring-opening) are mitigated by controlling temperature (60–80°C) and using scavengers like triethylamine. Computational modeling (DFT) aids in predicting reactive sites .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Answer : Discrepancies may arise from isotopic effects on target binding or cellular uptake. Conduct comparative assays using isogenic cell lines (wild-type vs. target-knockout) with standardized protocols (e.g., ATP-based viability assays). Validate via SPR to measure binding kinetics of this compound vs. non-deuterated analogs. Statistical analysis (ANOVA with post-hoc tests) identifies cell line-specific confounding variables .
Q. How should researchers address batch-to-batch variability in this compound synthesis for large-scale in vivo studies?
- Answer : Implement Quality by Design (QbD) principles: define critical quality attributes (CQAs) like isotopic purity (>99%) and residual solvents (<0.1%). Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring. Statistical process control (SPC) charts track variability, with root-cause analysis (e.g., Fishbone diagrams) for deviations .
Q. What methodologies are recommended for analyzing this compound’s metabolic stability in cytochrome P450 isoforms?
- Answer : Use recombinant CYP isoforms (3A4, 2D6) in incubation studies with NADPH regeneration systems. Quantify parent compound depletion via LC-HRMS and identify metabolites using neutral loss scans. Compare metabolic half-life (t) of this compound to non-deuterated controls to assess isotope effects. Apply Michaelis-Menten kinetics to calculate and .
Methodological Frameworks
- Data Contradiction Analysis : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results. For example, if this compound shows divergent toxicity profiles, re-examine experimental conditions (e.g., oxygen levels in cell culture) using multivariate regression .
- Literature Comparison : Use systematic reviews (PRISMA guidelines) to align findings with existing data. Tools like CiteSpace map citation networks to identify knowledge gaps or biases in prior studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
